REACTION_CXSMILES
|
[C:1]([N:8]1C=CN=C1)(N1C=CN=C1)=[S:2].[CH2:13]([O:20]CC1C=CC=CC=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na].N.FC(F)(F)S(Cl)(=O)=O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1COCC1>[C:1](=[S:2])([O:20][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:8] |f:1.2,^1:27|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
|
Name
|
sodium benzyloxide
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
imidazolyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for from 1 minute to about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at atmospheric pressure
|
Type
|
STIRRING
|
Details
|
shaken at from atmospheric pressure to about 75 psi
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
This allows displacement of imidazolyl under less rigorous reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCC1=CC=CC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |